4-phenyl-1H-pyrrole-3-carbonitrile
Description
Significance of Pyrrole (B145914) Scaffolds in Contemporary Chemical Research
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. google.comyoutube.com This structural motif is prevalent in a vast array of natural products essential to life, including heme, chlorophyll, and vitamin B12. nih.gov The unique electronic properties of the pyrrole nucleus, characterized by a π-electron-rich system, allow it to engage in a variety of chemical reactions and biological interactions. nih.gov
In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure, meaning it can bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. nih.gov Consequently, pyrrole derivatives have been successfully developed into drugs with applications as anti-inflammatory, antibacterial, antiviral, anticancer, and antifungal agents. nih.govnih.govnih.gov The versatility of the pyrrole ring allows for the synthesis of large libraries of compounds for drug discovery programs, where modifications to the scaffold can fine-tune the biological activity and pharmacokinetic properties. google.com
Beyond medicine, pyrrole-based compounds are integral to materials science. They serve as fundamental building blocks for conductive polymers, dyes, and functionalized materials with unique optical and electronic properties. nih.gov The ability of pyrroles to participate in polymerization and form stable, extended π-conjugated systems makes them valuable in the development of organic electronics and sensors. nih.gov The ongoing exploration of pyrrole chemistry is driven by the continual need for novel molecules with specific functions, from targeted therapeutics to advanced materials. nih.govspectrabase.com
Overview of 4-Phenyl-1H-pyrrole-3-carbonitrile and its Structural Analogues
This compound is a specific derivative of the pyrrole scaffold, characterized by a phenyl group at the 4-position and a nitrile group at the 3-position of the pyrrole ring. This substitution pattern imparts specific chemical and physical properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 40167-37-1 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Melting Point | 129 °C |
| SMILES | C1=CC=C(C=C1)C2=CNC=C2C#N |
Data sourced from Biosynth biosynth.com
Research has explored a variety of structural analogues of this compound. These analogues often feature different substituents on the phenyl ring or at other positions of the pyrrole core, leading to a modulation of their biological and physical properties. For instance, the introduction of an amino group at the 2-position yields 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile, a related scaffold with its own distinct reactivity and potential applications. researchgate.net Other analogues include those with methyl or methoxy (B1213986) groups on the phenyl ring, which have been investigated for their fungicidal properties. google.com
Table 2: Examples of Structural Analogues of this compound
| Compound Name | Molecular Formula | Key Structural Difference |
|---|---|---|
| 3-Methyl-4-phenyl-1H-pyrrole | C₁₁H₁₁N | Methyl group at C3 instead of nitrile |
| 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile | C₁₁H₉N₃ | Amino group at C2 |
| 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | C₁₂H₁₀N₂ | Methyl group on the phenyl ring |
| 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | C₁₂H₅BrClF₃N₂ | Multiple substitutions on the pyrrole and phenyl rings |
Data compiled from PubChem and other sources. researchgate.netresearchgate.netaxsyn.comepa.gov
Scope and Academic Objectives of Research on this compound
The primary academic and research objectives for investigating this compound and its derivatives are multifaceted, spanning medicinal chemistry, agrochemistry, and synthetic methodology development.
One of the main drivers of research is the potential for discovering new therapeutic agents. The pyrrole-carbonitrile scaffold is being explored for a range of biological activities. For example, derivatives of 1H-pyrrole-3-carbonitrile have been identified as potential agonists for the Stimulator of Interferon Genes (STING) receptor, a promising target for cancer immunotherapy. researchgate.net Furthermore, related substituted pyrroles have been synthesized and evaluated as potential anticancer agents, showing antiproliferative activity against various cancer cell lines. nih.gov
In the field of agrochemicals, this compound itself has been identified as a fungicide. biosynth.com Research in this area aims to develop new and more effective fungicides to protect crops from pathogenic fungi. Studies on phenylpyrrole analogues are often focused on understanding the structure-activity relationships that govern their fungicidal efficacy against various plant pathogens like Rhizoctonia cerealis. nih.gov
From a synthetic chemistry perspective, a key objective is the development of efficient and versatile methods for the synthesis of polysubstituted pyrroles. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a prominent method for constructing the pyrrole ring of compounds like this compound. nih.govorganic-chemistry.org Academic research often focuses on optimizing these reactions, expanding their substrate scope, and developing novel one-pot, multi-component reactions to increase synthetic efficiency and access to a wider diversity of pyrrole derivatives. nih.govnih.gov
Properties
IUPAC Name |
4-phenyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,7-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCNKYHQAKJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297813 | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40167-37-1 | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40167-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 4 Phenyl 1h Pyrrole 3 Carbonitrile
Functional Group Interconversions of the Nitrile Moiety
The cyano group is a versatile functional group that can be converted into various other functionalities, including carbonyls, amines, and heterocyclic rings, under appropriate reaction conditions researchgate.netresearchgate.net.
The nitrile functionality of 4-phenyl-1H-pyrrole-3-carbonitrile can be hydrolyzed to the corresponding carboxamide, 4-phenyl-1H-pyrrole-3-carboxamide. This transformation is a crucial step and often serves as an intermediate in the complete hydrolysis to a carboxylic acid. The reaction can be catalyzed by either acid or base. chemistrysteps.com
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for a subsequent nucleophilic attack by water. chemistrysteps.com Following deprotonation, an imidic acid tautomer is formed, which then rearranges to the more stable amide. chemistrysteps.com In base-catalyzed hydrolysis, the reaction begins with the nucleophilic addition of a hydroxide ion to the nitrile carbon. chemistrysteps.com The resulting intermediate is then protonated by water to form the imidic acid, which subsequently tautomerizes to the carboxamide. chemistrysteps.com
Table 1: General Conditions for Nitrile Hydrolysis to Carboxamides
| Catalyst | Reagents | General Conditions |
|---|---|---|
| Acid | H₂SO₄ or HCl in H₂O | Heating |
| Base | NaOH or KOH in H₂O/Alcohol | Heating |
This table presents generalized conditions for the hydrolysis of nitriles.
A significant transformation of the nitrile group is its conversion into a 5-substituted 1H-tetrazole ring. This is achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, with an azide source. researchgate.net Tetrazoles are considered bioisosteres of carboxylic acids due to their similar pKa values and planar structure. nih.gov
The reaction typically involves treating the nitrile with sodium azide (NaN₃) in the presence of a catalyst. Common catalysts include ammonium chloride (NH₄Cl) or various Lewis acids such as zinc salts. chalcogen.roorganic-chemistry.org The use of zinc salts in water has been reported as a particularly effective method for the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles. organic-chemistry.org This method is advantageous due to its mild conditions and broad substrate applicability. organic-chemistry.org
Table 2: Selected Conditions for Nitrile to Tetrazole Conversion
| Nitrile Substrate | Azide Source | Catalyst/Additive | Solvent | Yield |
|---|---|---|---|---|
| Aromatic Nitriles | NaN₃ | ZnBr₂ | H₂O | High |
| Benzonitrile | NaN₃ | NH₄Cl | DMF | Good |
| Various Nitriles | NaN₃ | Iodine | NaN₃/I₂ | High |
This table summarizes various reported methods for the synthesis of tetrazoles from nitriles, which are applicable to this compound. chalcogen.roorganic-chemistry.org
The nitrile group can be converted into several other important functional groups, including aldehydes, alcohols, and carboxylic acids.
Carboxylic Acids: Complete hydrolysis of the nitrile group, proceeding through the carboxamide intermediate, yields the corresponding pyrrole-3-carboxylic acid. chemistrysteps.comnih.gov This reaction is typically carried out under more forcing acidic or basic conditions than the partial hydrolysis to the amide. chemistrysteps.com Continuous flow synthesis methods have been developed for the efficient production of pyrrole-3-carboxylic acids from related precursors. nih.govresearchgate.netsyrris.com
Aldehydes: The partial reduction of the nitrile can afford an aldehyde. A common reagent for this transformation is Di-isobutylaluminum hydride (DIBAL-H). masterorganicchemistry.com The reaction proceeds via the formation of an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup. masterorganicchemistry.comchemistrysteps.com It is crucial to maintain low temperatures during the reaction to prevent over-reduction to the primary amine. masterorganicchemistry.com
Alcohols: While direct reduction of a nitrile to an alcohol is not a standard one-step transformation, the nitrile can first be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemistrysteps.com The resulting aminomethyl group can then be converted to a hydroxymethyl group through established methods, such as diazotization followed by hydrolysis.
Key Reactions Involving the Pyrrole (B145914) Ring System
The pyrrole ring is an electron-rich aromatic system, which dictates its reactivity. It readily undergoes electrophilic substitution, but can also participate in nucleophilic additions (typically after deprotonation) and various cyclization reactions.
The N-H proton of the pyrrole ring is moderately acidic, with a pKa of about 17.5. wikipedia.org It can be deprotonated by strong bases like sodium hydride (NaH) or butyllithium (BuLi) to form the corresponding pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles. While the reaction can occur at the nitrogen atom, alkylation and other additions often occur at the carbon atoms of the ring, particularly at the C2 or C5 positions, depending on the reaction conditions and the nature of the electrophile. wikipedia.org
Furthermore, the pyrrole ring can engage in nucleophilic conjugate additions. For instance, indole, a related heterocyclic system, undergoes base-catalyzed nucleophilic addition to activated alkenes like vinylene carbonate. mdpi.com Similar reactivity could be anticipated for the this compound anion, allowing for the introduction of various substituents at the ring positions.
The pyrrole ring serves as an excellent scaffold for the construction of fused polycyclic heterocyclic systems through intramolecular cyclization and annulation reactions. researchgate.net These reactions typically require prior functionalization of the pyrrole, often at the nitrogen atom, to introduce a reactive tether that can cyclize onto the pyrrole ring.
Intramolecular Cyclizations: Derivatives of this compound bearing N-alkyne or N-alkene substituents can undergo intramolecular cyclization to form fused ring systems. beilstein-journals.orgrsc.org For example, N-alkyne-substituted pyrrole esters have been shown to cyclize efficiently to yield pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone skeletons. beilstein-journals.org Similarly, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. nih.gov
Annulation Reactions: Annulation involves the formation of a new ring onto an existing one. Pyrrole derivatives can participate in various annulation strategies, such as [4+1] annulation, to build larger heterocyclic structures. mdpi.combeilstein-journals.org For example, a metal-free [4+1] cycloaddition strategy has been developed to construct substituted pyrroles from allyl ketones and amines, demonstrating the versatility of the pyrrole core in ring-forming reactions. researchgate.net
Table 3: Examples of Cyclization and Annulation Reactions on Pyrrole Scaffolds
| Reaction Type | Pyrrole Derivative | Reagents/Conditions | Product Type |
|---|---|---|---|
| Intramolecular Hydroamination | N-(3-butynyl)-sulfonamides | PdCl₂ or AuCl, Microwave | 2,3-Dihydropyrroles |
| Electrophilic Cyclization | N-alkyne-substituted pyrrole esters | I₂ | 6-endo-dig cyclization product |
| Radical Cyclization | o-bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines |
This table highlights representative cyclization and annulation strategies that could be applied to suitably functionalized derivatives of this compound. beilstein-journals.orgrsc.orgnih.govmdpi.com
Mechanistic Elucidation of Synthetic and Transformative Reactions
The study of reaction mechanisms provides fundamental insights into how chemical transformations occur, revealing the sequence of elementary steps, the nature of intermediates, and the structure of transition states. For a molecule like this compound, understanding these mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. This section delves into the mechanistic details of its formation and reactions, focusing on cascade processes and computational analyses of reaction pathways.
Proposed Mechanistic Pathways for Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single synthetic operation. These processes are highly efficient for building molecular complexity from simple precursors. The synthesis of substituted 1H-pyrrole-3-carbonitriles, including the 4-phenyl derivative, has been achieved through such elegant cascade sequences. organic-chemistry.orgorganic-chemistry.org
A notable example is the ligand-free, palladium(II)-catalyzed cascade reaction between 2-(2-oxo-2-arylethyl)malononitriles and boronic acids. organic-chemistry.org This method provides an efficient route to various substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.orgorganic-chemistry.org The reaction is proposed to proceed through a multistep mechanism that involves key palladium-mediated transformations. organic-chemistry.org
The plausible mechanistic pathway is initiated by the palladium(II) catalyst and unfolds through several key stages:
Transmetalation: The catalytic cycle likely begins with a transmetalation step where the organic group from the boronic acid (e.g., a phenyl group) is transferred to the palladium(II) center, forming an arylpalladium(II) species.
Coordination and C-C Coupling: The 2-(2-oxo-2-phenylethyl)malononitrile substrate then coordinates to the arylpalladium(II) complex. This is followed by a C(sp)-C(sp2) coupling event.
Intramolecular Cyclization: After the key C-C bond formation, the resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom of the nitrile group attacks the carbonyl carbon, initiating the formation of the pyrrole ring.
Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclized intermediate, leading to the formation of the stable, aromatic pyrrole ring.
This cascade efficiently combines C-C and C-N bond-forming events in one pot to construct the functionalized pyrrole core. organic-chemistry.org
| Step | Description | Key Transformation | Intermediate Type |
|---|---|---|---|
| 1 | Reaction of Pd(II) catalyst with phenylboronic acid. | Transmetalation | Phenylpalladium(II) species |
| 2 | Coordination of the malononitrile (B47326) derivative followed by C-C bond formation. | C(sp)-C(sp2) Coupling | Palladium-bound organic intermediate |
| 3 | Nucleophilic attack of the nitrogen atom onto the carbonyl group. | Intramolecular C-N Cyclization | Cyclized dihydropyrrole intermediate |
| 4 | Elimination of a water molecule to form the aromatic ring. | Dehydration/Aromatization | Final Pyrrole Product |
Insights from Intermediates and Transition State Analysis
While plausible mechanisms can be proposed based on established chemical principles, detailed mechanistic understanding relies on the characterization of intermediates and the analysis of transition states, often through computational chemistry. acs.org Direct experimental detection of short-lived intermediates and transition states in complex catalytic cycles is often challenging. acs.org Therefore, computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction pathways, energy barriers, and the geometries of transient species. researchgate.netnih.gov
For palladium-catalyzed reactions similar to the cascade synthesis of pyrroles, DFT studies have provided significant insights. nih.gov For instance, the crucial C-H activation step in many Pd-catalyzed processes is found to proceed via a concerted metalation-deprotonation (CMD) pathway, which is often the rate- and regioselectivity-determining step. nih.gov Computational models can compare the energy profiles of different potential catalytic species, such as monomeric Pd(OAc)₂, dimeric Pd₂(OAc)₄, or even heterodimeric catalysts, to determine the most likely active species in the catalytic cycle. nih.gov
In the context of pyrrole ring formation itself, such as in the classic Paal-Knorr synthesis, DFT studies have been used to compare different potential mechanistic pathways. researchgate.net These studies calculate the potential energy surfaces for the reaction, identifying the sequence of intermediates and transition states. researchgate.net Key findings from such analyses often reveal that a proposed pathway involving, for example, the cyclization of a hemiaminal intermediate is energetically more favorable than an alternative pathway involving an enamine. researchgate.net
The analysis of a transition state (TS) provides a snapshot of the reaction at its highest energy point. Key parameters derived from these computational studies include:
Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state, which determines the reaction rate.
Imaginary Frequency: A transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Geometric Parameters: Bond lengths and angles in the TS reveal which bonds are being formed and broken. For example, in a cyclization step, the analysis can show whether the bond formations are synchronous or asynchronous. mdpi.com
Intrinsic Reaction Coordinate (IRC): IRC calculations are performed to confirm that a located transition state correctly connects the intended reactant and product minima on the potential energy surface.
| Parameter | Typical Method of Determination | Significance |
|---|---|---|
| Activation Free Energy (ΔG‡) | DFT Calculations (e.g., B3LYP, M06-2X) | Indicates the kinetic feasibility of a reaction step. Lower values imply faster rates. mdpi.com |
| Imaginary Frequency | Vibrational Frequency Calculation | Confirms a stationary point is a true transition state (must have one and only one imaginary frequency). |
| Bond Distances in TS | Geometry Optimization of the TS | Shows the extent of bond formation/breaking at the highest energy point of the reaction pathway. mdpi.com |
| IRC Path | Intrinsic Reaction Coordinate Calculation | Verifies the connection between the transition state and the corresponding reactant and product. |
Although a specific, comprehensive transition state analysis for the palladium-catalyzed cascade synthesis of this compound is not extensively documented in the literature, the principles derived from studies of related palladium-catalyzed cross-couplings and heterocyclic ring formations provide a robust framework for understanding its mechanistic underpinnings. researchgate.netnih.gov
Despite a comprehensive search for scientific literature and chemical data, specific experimental spectroscopic data for the compound this compound (CAS No. 40167-37-1) is not available in the referenced materials. While the existence of this compound is confirmed through chemical supplier databases biosynth.comcookechem.comsigmaaldrich.combldpharm.com, detailed, peer-reviewed characterization data as required by the specific outline is not present in the search results.
The provided search results contain spectroscopic information for structurally related but distinct molecules, such as phenyl(4-phenyl-1H-pyrrol-3-yl)methanone mdpi.com, various substituted pyrrole-3-carbaldehydes rsc.org, and pyrazole-based carbonitriles rsc.orgsigmaaldrich.com. However, using this data as a proxy would not meet the requirements for scientifically accurate content focused solely on this compound.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each specified subsection (¹H NMR, ¹³C NMR, IR, and HRMS) based on the available information.
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for verifying the identity and establishing the purity of synthesized chemical compounds. For 4-phenyl-1H-pyrrole-3-carbonitrile (CAS No. 40167-37-1), this method would involve separating the compound from any impurities, starting materials, or by-products using high-performance liquid chromatography (HPLC), followed by detection and mass analysis by a mass spectrometer.
The mass spectrometer provides a mass-to-charge ratio (m/z) of the parent molecule, which should correspond to its calculated molecular weight (168.19 g/mol ). biosynth.com Chemical suppliers like BLD Pharm and Ambeed indicate that LC-MS data is available for their products, confirming its use as a standard quality control measure for this compound. bldpharm.comambeed.com However, specific public-domain data, including chromatograms detailing retention time and purity percentages from peak area integration, or the mass spectra themselves, are not available in published scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 40167-37-1 | biosynth.com |
| Molecular Formula | C₁₁H₈N₂ | biosynth.com |
| Molecular Weight | 168.19 g/mol | biosynth.com |
| Purity (Typical) | >95% | cookechem.com |
| Melting Point | 129 °C | biosynth.com |
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure and conjugated systems.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. For an aromatic, heterocyclic compound like this compound, the conjugated system comprising the phenyl ring and the pyrrole-3-carbonitrile moiety is expected to produce characteristic absorption bands in the UV region. These absorptions correspond to π-π* and n-π* electronic transitions. While this technique is fundamental for characterizing such chromophoric molecules, specific experimental UV-Vis absorption spectra, including wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity values in various solvents, are not documented in publicly accessible scientific databases or literature for this specific compound.
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. Many pyrrole (B145914) derivatives are known to be fluorescent. nih.gov This analysis would reveal the emission spectrum of this compound, providing data on its potential as a fluorescent probe or material. Key parameters such as the emission maximum, quantum yield, and Stokes shift would be determined. Despite the relevance of this technique, no specific fluorescence emission data for this compound has been reported in the reviewed scientific literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structures for many related pyrrole derivatives have been published, a search of scientific databases reveals that a single-crystal X-ray diffraction analysis for this compound has not been reported. mdpi.com Therefore, definitive crystallographic data, such as the crystal system, space group, and unit cell dimensions, remain undetermined.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 4-phenyl-1H-pyrrole-3-carbonitrile, these calculations can reveal the most stable three-dimensional arrangement of its atoms, the distribution of electrons within the molecule, and how it is likely to interact with other molecules or with light.
Density Functional Theory (DFT) for Ground State Structures and Energetics
Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. cookechem.com It is based on the Hohenberg-Kohn theorems, which state that the energy of a system in its ground state is a unique functional of the electron density. smolecule.com This approach is computationally more tractable than traditional wavefunction-based methods, yet it can provide highly accurate results for the geometries and energies of molecules. cookechem.comsmolecule.com
For this compound, DFT calculations would be employed to determine its most stable conformation, or ground state structure. This involves optimizing the geometry of the molecule by finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The calculations would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides access to the total electronic energy of the molecule, from which thermodynamic properties like the enthalpy of formation and Gibbs free energy can be derived.
| Property | Calculated Value |
|---|---|
| Total Electronic Energy (Hartree) | -568.xxxx |
| Dipole Moment (Debye) | 4.xx |
| HOMO Energy (eV) | -6.xx |
| LUMO Energy (eV) | -1.xx |
| HOMO-LUMO Gap (eV) | 5.xx |
Note: The values in the table above are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Specific computational studies on this compound are required to determine the actual values.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited electronic states. sigmaaldrich.com It is a powerful tool for predicting and interpreting the electronic absorption spectra of molecules, as it can calculate the energies and intensities of electronic transitions. sigmaaldrich.comunimi.it
In the context of this compound, TD-DFT calculations would be used to simulate its UV-Vis absorption spectrum. This involves calculating the energies of the transitions from the ground electronic state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.8x | 32x | 0.4x | HOMO → LUMO |
| S0 → S2 | 4.2x | 29x | 0.1x | HOMO-1 → LUMO |
| S0 → S3 | 4.5x | 27x | 0.3x | HOMO → LUMO+1 |
Note: The values in this table are illustrative. The actual electronic transitions would be determined through specific TD-DFT calculations on this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and electronic interactions within and between molecules. It provides a localized picture of the electronic structure by transforming the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds.
For this compound, NBO analysis would be used to investigate the nature of its chemical bonds and to quantify the extent of electronic delocalization and hyperconjugative interactions. It can identify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding the stability of the molecule and its potential for intermolecular interactions, such as hydrogen bonding. The analysis provides information on the hybridization of atomic orbitals and the partial charges on each atom, offering a detailed picture of the electronic distribution.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is intimately linked to its chemical reactivity. By analyzing various descriptors derived from computational calculations, it is possible to predict how a molecule will behave in a chemical reaction, identifying the most likely sites for electrophilic or nucleophilic attack.
Analysis of Global and Local Reactivity Descriptors
Global reactivity descriptors, such as the chemical potential, hardness, and electrophilicity index, provide a general measure of a molecule's reactivity. These are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific sites within a molecule.
For this compound, the analysis of these descriptors would allow for the prediction of its chemical behavior. The HOMO and LUMO energy levels indicate its ability to donate or accept electrons, respectively. The Fukui function would be used to identify which atoms in the molecule are most susceptible to attack by electrophiles or nucleophiles, providing valuable guidance for synthetic chemists.
Charge Distribution Analysis (e.g., Mulliken Population, Molecular Electrostatic Potential)
Charge distribution analysis provides a quantitative description of how the electron density is distributed among the atoms in a molecule. Methods like Mulliken population analysis assign partial charges to each atom, offering a simple picture of the charge distribution. The Molecular Electrostatic Potential (MEP) provides a more detailed and visually intuitive representation of the charge distribution by mapping the electrostatic potential onto the electron density surface of the molecule.
For this compound, a Mulliken population analysis would provide a set of partial atomic charges, indicating which atoms are electron-rich and which are electron-poor. The MEP map would visually highlight the regions of negative potential (associated with lone pairs or π-systems) and positive potential (associated with acidic protons or electron-deficient regions). This information is invaluable for understanding and predicting the non-covalent interactions of the molecule, such as its ability to act as a hydrogen bond donor or acceptor, and for identifying the regions most likely to interact with other charged or polar species.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates that are often fleeting and difficult to observe experimentally.
The pyrrole (B145914) ring system of this compound can theoretically exist in different tautomeric forms. While the 1H-pyrrole is generally the most stable and common form, computational studies on analogous heterocyclic systems, such as pyrazoles and imidazoles, have demonstrated the importance of evaluating the relative stabilities of potential tautomers, as this can significantly influence the compound's chemical reactivity and biological activity. researchgate.netresearchgate.net
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods, are instrumental in predicting the equilibrium between different tautomers. nih.govbg.ac.rs For this compound, in addition to the primary 1H-tautomer, one could computationally investigate the potential existence and stability of the 3H-pyrrole tautomer. The relative energies of these forms can be calculated, taking into account the effects of different solvents using models like the Polarizable Continuum Model (PCM). nih.gov Such studies on similar systems have often shown that while one tautomer predominates, the presence of even minor tautomeric forms can provide alternative reaction pathways. researchgate.net
For instance, a computational study on 4-(4-fluoro-phenyl)-1H-imidazole using DFT at the B3LYP/6-311G(d,p) level of theory found one tautomeric form to be the most stable. researchgate.net Similar computational approaches would be invaluable in confirming the dominant tautomeric form of this compound and quantifying the energy barriers for interconversion.
Table 1: Representative Theoretical Approach for Tautomeric Equilibrium Analysis
| Computational Method | Basis Set | Solvent Model | Properties Calculated |
| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | PCM (Polarizable Continuum Model) | Relative electronic energies, Gibbs free energies, equilibrium constants |
Understanding the synthetic routes to this compound and its subsequent reactions can be greatly enhanced through computational modeling. One of the known synthetic pathways for a similar compound, 2,4-diphenyl-1H-pyrrole-3-carbonitrile, involves the cyclization of precursors like benzyl (B1604629) cyanide and phenylacetylene.
Computational modeling of such a reaction would involve:
Locating Transition States: Using methods like the Berny algorithm to find the transition state structures connecting reactants, intermediates, and products.
Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which provides insights into the reaction kinetics.
Identifying Intermediates: Characterizing the geometry and stability of any intermediate species formed during the reaction.
DFT calculations are a cornerstone for such investigations, allowing for the detailed exploration of the potential energy surface of the reaction. researchgate.net This approach can help in optimizing reaction conditions by identifying the rate-limiting step and suggesting modifications to the reactants or catalysts to lower the activation energy.
Prediction and Analysis of Spectroscopic Properties through Computational Methods
Computational methods have become indispensable for the interpretation and prediction of spectroscopic data. nih.gov DFT calculations, in particular, have proven to be highly accurate in simulating vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.gov
For this compound, theoretical calculations can predict the following spectroscopic features:
Vibrational Spectra (FT-IR and Raman): The vibrational frequencies and intensities can be calculated and compared with experimental spectra. The assignment of specific vibrational modes to the observed spectral bands can be aided by animations of the normal modes and Potential Energy Distribution (PED) analysis. nih.gov
NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts. nih.govnih.gov These theoretical values, when compared to experimental data, can help in the definitive assignment of signals and provide a detailed understanding of the electronic environment of the nuclei. researchgate.net
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. nih.gov These calculations can explain the origin of the electronic transitions, for example, whether they are π→π* or n→π* transitions.
Table 2: Representative Calculated vs. Experimental Spectroscopic Data for a Related Phenyl-Nitrile Compound
| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |
| FT-IR (cm⁻¹) C≡N stretch | ~2220 | ~2225 |
| ¹H NMR (ppm) Pyrrole N-H | ~8.5 | ~8.4 |
| ¹³C NMR (ppm) Cyano C | ~118 | ~117.5 |
| UV-Vis λ_max (nm) | ~280 | ~275 |
| Note: These are representative values for analogous compounds and serve to illustrate the typical agreement between experimental and calculated data. |
Investigation of Non-Linear Optical (NLO) Properties
Molecules with a "push-pull" electronic structure, featuring electron-donating and electron-accepting groups connected by a π-conjugated system, are of significant interest for their non-linear optical (NLO) properties. nih.gov this compound possesses such a framework, with the phenyl-pyrrole moiety acting as an electron-rich system and the cyano group (-C≡N) serving as a strong electron acceptor.
Computational chemistry provides a direct route to the calculation of NLO properties, most notably the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net DFT calculations are widely employed to determine the components of the hyperpolarizability tensor. researchgate.net
A computational study on phenylpyrrole isomers has shown that the electronic and NLO properties are sensitive to the substitution pattern. researchgate.net For this compound, theoretical investigations would typically involve:
Geometry Optimization: Obtaining the ground-state geometry of the molecule.
Calculation of NLO Properties: Computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional and basis set.
Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the intramolecular charge transfer characteristics that give rise to the NLO response.
The calculated hyperpolarizability values can be compared with those of known NLO materials, such as urea, to assess the potential of this compound for applications in optoelectronics and photonics. nih.gov
Table 3: Calculated NLO Properties for Phenylpyrrole Isomers (Illustrative)
| Compound | Dipole Moment (μ) / Debye | Polarizability (α) / a.u. | First Hyperpolarizability (β) / a.u. |
| 1-Phenylpyrrole | 1.5 | 130 | 50 |
| 2-Phenylpyrrole | 2.0 | 135 | 150 |
| 3-Phenylpyrrole | 2.5 | 132 | 200 |
| Source: Adapted from illustrative data for phenylpyrrole isomers. researchgate.net Values for this compound would require specific calculation but are expected to show significant hyperpolarizability due to the cyano group. |
Applications in Chemical Sciences and Materials
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
4-Phenyl-1H-pyrrole-3-carbonitrile and its substituted derivatives are valuable precursors in organic synthesis, serving as foundational structures for the construction of more complex molecules. organic-chemistry.orgnumberanalytics.com Their utility stems from the reactivity of the pyrrole (B145914) ring and the versatility of the cyano group. This nitrile functionality can be chemically transformed into a variety of other groups, such as aldehydes, amides, alcohols, and acids, thereby providing a "handle" for extensive structural modifications and the creation of diverse molecular libraries. nih.gov
The synthesis of these pyrrole carbonitriles can be achieved through various methods, including cascade reactions. For instance, an efficient palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides a direct route to substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org Another approach involves the one-pot reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) to form a chalcone (B49325) intermediate, which then reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) to yield the pyrrole core. mdpi.com
These pyrrole-based intermediates are instrumental in creating molecules with significant biological and pharmaceutical relevance. organic-chemistry.org For example, they are key building blocks for certain drugs, including COX-2 inhibitors and compounds with antituberculosis activity. nih.gov A notable application is the synthesis of a cinnamic-pyrrole hybrid, which was developed from a phenyl(4-phenyl-1H-pyrrol-3-yl)methanone precursor, highlighting the role of this scaffold in generating novel bioactive compounds. mdpi.com The general strategy often involves multi-step syntheses starting from these simpler, functionalized pyrrole derivatives. ontosight.ai
The following table summarizes examples of complex molecules synthesized from pyrrole precursors.
| Precursor Type | Reaction Type | Resulting Complex Molecule/Scaffold | Reference |
| 2-(2-oxo-2-arylethyl)malononitriles & Boronic acids | Palladium-catalyzed cascade reaction | Substituted 1H-pyrrole-3-carbonitriles | organic-chemistry.org |
| α-hydroxyketones, 3-oxobutanenitrile, anilines | One-pot, three-component reaction | N-substituted 2,3,5-functionalized pyrroles | nih.gov |
| Acetophenone, Benzaldehyde, TosMIC | One-pot aldol (B89426) condensation/cyclization | Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | mdpi.com |
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, Cinnamoyl chloride | Acylation | (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | mdpi.com |
The structural framework of this compound is a key starting point for generating a wide array of new heterocyclic scaffolds. organic-chemistry.orgnih.gov The inherent reactivity of the pyrrole ring and its functional groups allows for its elaboration into more complex, often fused, ring systems. This chemical versatility is crucial for expanding the accessible chemical space and discovering novel compounds. eurekaselect.comresearchgate.net
One powerful strategy for achieving this diversity is through multicomponent reactions (MCRs), where multiple starting materials combine in a single step to form complex products. nih.govrsc.org This approach has been used to synthesize chromene derivatives by reacting 4-acetylpyridine, malononitrile (B47326), and a cyclic β-diketone, demonstrating how different moieties can be assembled into a single, novel heterocyclic entity. nih.gov
Furthermore, pyrrole derivatives can undergo cycloaddition reactions to build larger, more intricate structures. For example, 4-acyl-1H-pyrrole-2,3-diones, which are related to the core structure, can act as oxa-dienes in hetero-Diels–Alder reactions with cyanamides to afford 4H-1,3-oxazine derivatives. nih.gov These reactions showcase how the pyrrole scaffold can be a template for constructing different six-membered heterocyclic rings, leading to alkaloid-like tetracyclic systems. nih.gov The development of pyrrolo[2,3-d]pyrimidines is another example of how the pyrrole ring can be fused with other heterocycles to create scaffolds of medicinal importance. researchgate.net
Applications in Materials Science
Substituted 1H-pyrrole-3-carbonitriles have been identified as possessing fluorescent properties, indicating their potential for use in the development of advanced materials. organic-chemistry.org The fluorescence in these compounds often arises from intramolecular charge transfer (ICT) phenomena. A well-studied analogue, 4-(1H-pyrrol-1-yl)benzonitrile (PBN), demonstrates these properties clearly. nih.gov
In cryogenic argon matrices, the fluorescence of PBN is dependent on the excitation wavelength. nih.gov When excited at shorter wavelengths, it exhibits dual emission, consisting of a strong, broad band attributed to a charge-transfer (CT) state and a much weaker, vibrationally structured band from a locally excited (LE) state. nih.gov Excitation at longer wavelengths selectively populates the CT state, resulting in only CT emission. This indicates that the charge-transfer state can be accessed directly through photoexcitation, a key feature for applications in optoelectronics. nih.gov The study of these molecules at low temperatures helps to understand the fundamental photophysical processes that govern their behavior in various environments. nih.gov While specific optoelectronic device applications for this compound are not yet detailed, the observed fluorescence of its derivatives suggests a promising area for future research.
The table below details the observed photophysical properties of a related pyrrole-benzonitrile compound.
| Compound | Environment | Excitation | Emission Characteristics | Inferred State | Reference |
| 4-(1H-pyrrol-1-yl)benzonitrile (PBN) | Argon Matrix | Short Wavelength | Dual emission: strong, broad band and weak, structured band | Charge-Transfer (CT) and Locally Excited (LE) | nih.gov |
| 4-(1H-pyrrol-1-yl)benzonitrile (PBN) | Argon Matrix | Long Wavelength | Single, broad emission band | Charge-Transfer (CT) | nih.gov |
While the pyrrole motif is a known component in various functional materials, including conjugated polymers, specific research detailing the incorporation of this compound into polymeric structures is not extensively documented in the reviewed literature. The inherent properties of the pyrrole ring, such as its aromaticity and electron-rich nature, make it a suitable candidate for creating polymers with interesting electronic and optical properties. The phenyl and nitrile substituents on the this compound core could be exploited to tune polymer characteristics like solubility, thermal stability, and intermolecular interactions. Future research could explore the polymerization of this monomer or its derivatives to create novel materials for applications in electronics, sensing, or coatings.
The structure of this compound is inherently suited for the design of donor-acceptor (D-A) chromophores, which are fundamental to nonlinear optical (NLO) materials and dyes. In this arrangement, the electron-rich pyrrole ring can act as the electron donor, while the electron-withdrawing nitrile group, often in conjunction with the phenyl ring, serves as the acceptor.
Studies on the related molecule 4-(1H-pyrrol-1-yl)benzonitrile (PBN) confirm the presence of a low-lying charge-transfer (CT) state, which is direct evidence of its donor-acceptor character. nih.gov The efficiency of this charge transfer is critical for the molecule's optical properties. In more complex systems, related heterocyclic scaffolds are used to create sophisticated push-pull chromophores. For example, derivatives based on a 4H-pyranylidene donor have been synthesized with various acceptor units to create materials with significant second-order NLO activity. nih.gov Although a different core, these studies demonstrate the principle of combining strong donor and acceptor moieties to achieve desired optical properties, a strategy directly applicable to derivatives of this compound. nih.govnih.gov
Applications in Agrochemicals (as synthetic intermediates)
The this compound scaffold is a significant structural motif in the development of modern agrochemicals, particularly fungicides. Its inherent fungicidal properties serve as a foundation for the synthesis of more complex and potent derivatives. biosynth.comsioc-journal.cn The compound itself is recognized as a fungicide used to manage fungal diseases on plants. biosynth.com Research has demonstrated its effectiveness against a wide range of fungi, including various species of Aspergillus, Alternaria, Cladosporium, Fusarium, Penicillium, Rhizopus, Scopulariopsis, and Trichoderma. biosynth.com
The core structure of this compound is a key component of the phenylpyrrole class of fungicides. A notable example of a commercial fungicide based on this structure is fludioxonil (B1672872). sioc-journal.cn Scientists utilize this compound as a lead compound, modifying its structure to create novel pesticide candidates with enhanced biological activity. sioc-journal.cngoogle.com
Research Findings on Fungicidal Derivatives
In an effort to develop new phenylpyrrole fungicides, researchers have synthesized a series of derivatives of this compound. By introducing different substituents onto the phenyl ring, scientists have explored the structure-activity relationship to optimize fungicidal efficacy. For instance, a study designed and synthesized twenty-one new pyrrole compounds based on the fludioxonil structure, using the this compound framework as the starting point. sioc-journal.cn
The results of this research revealed that several new analogues exhibited significant antibacterial and antifungal effects against various plant pathogens. sioc-journal.cn The introduction of specific substituents at the ortho position of the phenyl ring led to compounds with potent activity. sioc-journal.cn
The table below summarizes the notable fungicidal activity of selected this compound derivatives against several plant pathogens.
Fungicidal Activity of this compound Derivatives
| Compound Name | Pathogen | Inhibition Rate (%) at 1 mg/L |
|---|---|---|
| 4-(2-chloro-3-fluorophenyl)-1H-pyrrole-3-carbonitrile | Alternaria solani | >80% |
| 4-(2-chloro-3-fluorophenyl)-1H-pyrrole-3-carbonitrile | Botrytis cinerea | >80% |
| 4-(2-chloro-3-fluorophenyl)-1H-pyrrole-3-carbonitrile | Fusarium oxysporum | >80% |
Data sourced from a study on the design and synthesis of new phenylpyrrole fungicides. sioc-journal.cn
This study highlighted that compounds such as 4-(2-chlorophenyl)-1H-pyrrole-3-carbonitrile, 4-(2-bromophenyl)-1H-pyrrole-3-carbonitrile, 4-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile, 4-(2-chloro-3-fluorophenyl)-1H-pyrrole-3-carbonitrile, and 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile showed high antibacterial effects against four tested pathogens at a concentration of 10 mg/L. sioc-journal.cn Furthermore, modifying the nitrogen on the pyrrole ring with a methyl group resulted in derivatives with specific activity against Rhizoctonia solani. sioc-journal.cn
Research Findings on Insecticidal Derivatives
The versatility of the pyrrole-3-carbonitrile core extends beyond fungicides to the development of insecticides. Research into new pyrrole derivatives has yielded compounds with significant toxicological effects on insect pests like the cotton leafworm (Spodoptera littoralis). nih.gov While these syntheses may start from precursors like phenacyl malononitrile derivatives, the resulting structures are closely related to the this compound framework, demonstrating the broader utility of this chemical class. nih.govacs.org
One study successfully synthesized a series of pyrrole derivatives and tested their insecticidal bioefficacy. nih.gov The results, based on LC50 values (the concentration of a substance required to kill 50% of a test population), indicated high potency for several of the new compounds. nih.gov
The table below presents the insecticidal efficacy of select pyrrole derivatives against S. littoralis.
**Insecticidal Efficacy of Pyrrole Derivatives against *Spodoptera littoralis***
| Compound | LC50 (ppm) |
|---|---|
| Ethyl 2-((3-cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetate | 0.5707 |
| 2-((3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio)acetohydrazide | 0.1306 |
| 2-((3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio)-N-phenylhydrazine-1-carbothioamide | 0.9442 |
| 2-((2-Aminoethyl)thio)-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | 5.883 |
Data sourced from a study on the toxicological effects of new pyrrole derivatives. nih.gov
These findings underscore the importance of the this compound scaffold as a versatile synthetic intermediate. Its core structure provides a robust platform for chemical modification, leading to the discovery and optimization of new agrochemicals with targeted fungicidal and insecticidal activities. sioc-journal.cnnih.gov
Conclusion and Future Research Directions
Synthesis of 4-Phenyl-1H-pyrrole-3-carbonitrile: Key Achievements and Challenges
The construction of the this compound scaffold has benefited significantly from advancements in heterocyclic chemistry. Key achievements center on the development of efficient and versatile synthetic methodologies that offer improvements over classical approaches.
Key Achievements:
Multicomponent Reactions (MCRs): A significant achievement has been the application of one-pot multicomponent reactions, which allow for the assembly of complex pyrrole (B145914) structures from simple, readily available starting materials. orientjchem.orgrsc.org Three-component reactions involving α-hydroxyketones, β-oxonitriles, and various amines have proven to be a powerful and concise route to N-substituted 2,5-diphenyl-1H-pyrrole-3-carbonitriles and related analogues. nih.gov
Van Leusen Pyrrole Synthesis: The reaction utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) is a cornerstone for preparing 3,4-disubstituted pyrroles. mdpi.com This method involves the reaction of TosMIC with an α,β-unsaturated carbonyl compound (a chalcone), which can be formed in situ, to yield the desired pyrrole core. mdpi.com This approach has been successfully used to synthesize libraries of related compounds, such as 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives. nih.gov
Green Chemistry Approaches: Modern synthetic efforts are increasingly focused on environmentally benign methods. semanticscholar.org The principles of green chemistry have been applied to pyrrole synthesis through the use of ultrasound to accelerate reactions, the utilization of water as a solvent, and the development of reusable catalysts, which reduce waste and energy consumption. semanticscholar.orgeurekaselect.com
Challenges:
Precursor Availability and Classical Method Limitations: Traditional methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, are often hampered by the synthetic difficulty of obtaining the required dicarbonyl precursors. chim.it These classical routes can also suffer from the formation of side products that are difficult to separate from the target pyrrole. chim.it
Control of Regioselectivity: Achieving specific substitution patterns on the pyrrole ring can be a significant challenge. In electrophilic substitution reactions, for instance, mixtures of 2- and 3-substituted isomers can be formed, requiring carefully controlled conditions or specific directing groups to achieve high selectivity. researchgate.net
Emerging Trends in Reactivity and Derivatization Strategies
The this compound molecule possesses multiple reactive sites—the pyrrole ring, the N-H bond, and the nitrile group—making it a versatile scaffold for chemical modification. Emerging trends focus on leveraging this reactivity to create diverse derivatives with tailored properties.
Functionalization of the Pyrrole Nitrogen: The N-H bond of the pyrrole ring is a prime site for derivatization. For example, N-acylation can be readily achieved by reacting the pyrrole with acyl chlorides, such as cinnamoyl chloride, in the presence of a base to produce complex hybrid molecules with potential biological activity. mdpi.com
Transformation of the Nitrile Group: The cyano (-CN) group is a highly versatile functional handle. It can be transformed into a variety of other groups, expanding the synthetic utility of the pyrrole core. A key transformation is the reduction of the nitrile to a carbaldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). nih.gov This aldehyde can then participate in a wide range of subsequent reactions.
Building Fused Heterocyclic Systems: The pyrrole scaffold serves as an excellent foundation for constructing more complex, fused heterocyclic systems. rsc.org Through intramolecular cyclization reactions or metal-catalyzed processes like palladium-catalyzed hydroamination, the initial pyrrole derivative can be elaborated into medicinally relevant fused structures such as pyrroloquinolines. rsc.orgnih.gov
Electrophilic Substitution and Rearrangement: The pyrrole ring can undergo electrophilic substitution reactions like formylation and acetylation. researchgate.net An interesting strategy involves the acid-mediated rearrangement of 2-acylpyrroles to their more thermodynamically stable 3-acyl isomers, providing a selective route to substitution patterns that may be difficult to obtain directly. researchgate.net
Prospective Research Avenues for Materials and Catalytic Applications
While much of the research on pyrrole derivatives has been driven by medicinal chemistry, the unique electronic and structural features of the this compound core suggest significant potential in materials science and catalysis.
Prospective Materials Applications:
Fluorescent Dyes and Sensors: Aryl-substituted pyrroles are crucial precursors for the synthesis of advanced fluorescent materials. researchgate.netresearchgate.net Future research could focus on converting this compound into novel BODIPY dyes or other chromophores for use in bio-imaging and as chemical sensors. researchgate.netresearchgate.net
Aggregation-Induced Emission (AIE) Materials: Multi-phenyl-substituted pyrroles have been identified as promising candidates for materials exhibiting aggregation-induced emission, where fluorescence is enhanced in the solid state or in aggregates. researchgate.net The synthesis of new polymers or molecular aggregates based on the title compound could lead to novel solid-state lighting and sensing technologies.
Conducting Polymers: Pyrrole is the fundamental monomer for polypyrrole, a well-known conducting polymer. researchgate.net The introduction of phenyl and carbonitrile substituents onto the pyrrole ring could be explored as a strategy to modulate the electronic properties, processability, and stability of polypyrrole-based materials for applications in electronics and energy storage. nih.gov
Prospective Catalytic Applications:
Ligand Development for Transition Metal Catalysis: Arylpyrroles can function as effective ligands for transition metals. researchgate.net The specific stereoelectronic profile of this compound, with its combination of aromatic and electron-withdrawing groups, makes it an intriguing candidate for ligand design. Future work could involve synthesizing metal complexes of this pyrrole and evaluating their performance in cross-coupling reactions or asymmetric catalysis.
Organocatalysis: The pyrrole motif itself can participate in hydrogen bonding and other non-covalent interactions. This opens an avenue for exploring the use of chiral derivatives of this compound as organocatalysts for various chemical transformations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-phenyl-1H-pyrrole-3-carbonitrile derivatives, and how can functionalization be optimized?
- Methodology : Derivatives of this compound are typically synthesized via cyclocondensation reactions. For example, active methylene-containing reagents (e.g., malononitrile) react with aryl-substituted intermediates under basic or acidic conditions to form the pyrrole core. Modifications at the 2-position (e.g., amino groups) can be introduced using nucleophilic substitution or condensation reactions .
- Optimization : Reaction temperature, solvent polarity (e.g., methanol vs. DMF), and catalyst choice (e.g., sodium methoxide) critically influence yield. For instance, substituents with electron-withdrawing groups enhance electrophilic reactivity at the pyrrole ring, facilitating functionalization .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure of this compound analogs?
- Procedure : SC-XRD analysis involves growing high-quality crystals via slow evaporation (e.g., in ethanol/water). Data collection at 293 K using MoKα radiation (λ = 0.71073 Å) and refinement with SHELXL or WinGX provides bond lengths, angles, and torsion angles.
- Example : The crystal structure of 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile (space group P21/c, Z = 8) revealed dihedral angles of 38.5° between the pyrrole and benzene rings, with bifurcated N–H⋯(O,N) hydrogen bonds stabilizing the lattice .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving disorder or twinning in this compound derivatives?
- Challenges : Disordered solvent molecules or rotational flexibility in substituents (e.g., methoxy groups) complicate refinement. For example, the asymmetric unit of 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile contains two independent molecules with distinct hydrogen-bonding networks .
- Solutions : Use SQUEEZE (in PLATON) to model disordered solvent regions . For twinned data, the HKLF5 format in SHELXL enables dual-domain refinement .
Q. How do substituents at the pyrrole ring influence hydrogen-bonding patterns and supramolecular assembly?
- Analysis : Electron-withdrawing groups (e.g., –CN) enhance hydrogen-bond acceptor strength. In 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, N–H⋯O interactions form chains along [001], while weaker C–H⋯π interactions contribute to layer stacking . Graph-set analysis (e.g., R₂²(8) motifs) can classify these interactions .
- Impact : Stronger hydrogen bonds (e.g., N–H⋯N vs. N–H⋯O) correlate with higher melting points and reduced solubility, affecting crystallization conditions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for pyrrole-carbonitrile derivatives?
- Case Study : Discrepancies between NMR (solution state) and SC-XRD (solid state) may arise from conformational flexibility. For example, dynamic NMR can detect ring puckering in solution, while SC-XRD confirms planar geometries in crystals .
- Validation : Cross-validate using DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data. Check for CIF validation alerts (e.g., Alert Level A in checkCIF) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
